molecular formula C22H14ClNO3 B3036788 2-(4-Chlorophenyl)-3-phenoxy-4-quinolinecarboxylic acid CAS No. 400079-78-9

2-(4-Chlorophenyl)-3-phenoxy-4-quinolinecarboxylic acid

Cat. No. B3036788
CAS RN: 400079-78-9
M. Wt: 375.8 g/mol
InChI Key: KXDLONRVUIVBNE-UHFFFAOYSA-N
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Description

This compound is likely an organic molecule due to the presence of carbon ©, hydrogen (H), oxygen (O), and chlorine (Cl) atoms. The presence of a carboxylic acid group (-COOH) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) are indicative of its likely properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The carboxylic acid group is typically reactive and could undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic and polar, which would influence its solubility in different solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-Chlorophenyl)-3-phenoxy-4-quinolinecarboxylic acid, focusing on six unique applications:

Antimicrobial Agents

2-(4-Chlorophenyl)-3-phenoxy-4-quinolinecarboxylic acid has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and inhibit the growth of various Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Anticancer Research

This compound has been studied for its anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. Research has focused on its ability to target specific cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Applications

The anti-inflammatory properties of 2-(4-Chlorophenyl)-3-phenoxy-4-quinolinecarboxylic acid have been explored in various studies. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antiviral Research

Research has indicated that this compound may have antiviral properties. It can interfere with the replication of certain viruses, making it a potential candidate for antiviral drug development. Studies have focused on its efficacy against viruses like influenza and herpes simplex .

Neuroprotective Agents

2-(4-Chlorophenyl)-3-phenoxy-4-quinolinecarboxylic acid has been investigated for its neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This makes it a potential therapeutic agent for these conditions .

Photodynamic Therapy

This compound has applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. 2-(4-Chlorophenyl)-3-phenoxy-4-quinolinecarboxylic acid can be activated by specific wavelengths of light, producing reactive oxygen species that can destroy cancer cells. This method is less invasive and can target tumors more precisely .

Antioxidant Properties

The antioxidant properties of 2-(4-Chlorophenyl)-3-phenoxy-4-quinolinecarboxylic acid have been studied for their potential health benefits. It can neutralize free radicals, reducing oxidative stress and potentially preventing chronic diseases such as cardiovascular diseases and certain cancers .

Enzyme Inhibition

This compound has been explored for its ability to inhibit specific enzymes. For example, it can inhibit topoisomerase, an enzyme involved in DNA replication. This inhibition can prevent the proliferation of cancer cells, making it a potential chemotherapeutic agent .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and testing its safety .

properties

IUPAC Name

2-(4-chlorophenyl)-3-phenoxyquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO3/c23-15-12-10-14(11-13-15)20-21(27-16-6-2-1-3-7-16)19(22(25)26)17-8-4-5-9-18(17)24-20/h1-13H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDLONRVUIVBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401203732
Record name 2-(4-Chlorophenyl)-3-phenoxy-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3-phenoxy-4-quinolinecarboxylic acid

CAS RN

400079-78-9
Record name 2-(4-Chlorophenyl)-3-phenoxy-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400079-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-3-phenoxy-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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